molecular formula C6H11F3O3S B1508388 Pentan-3-yl trifluoromethanesulfonate CAS No. 191211-62-8

Pentan-3-yl trifluoromethanesulfonate

Cat. No.: B1508388
CAS No.: 191211-62-8
M. Wt: 220.21 g/mol
InChI Key: DOHFYHRENNMQST-UHFFFAOYSA-N
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Description

Structurally, it consists of a branched pentan-3-yl group ($ \text{CH}2\text{CH}(\text{CH}2\text{CH}2\text{CH}3)\text{O}- $) attached to a trifluoromethanesulfonyl ($ \text{CF}3\text{SO}3^- $) leaving group. Triflates are widely used as alkylating agents in organic synthesis due to their high reactivity, particularly in nucleophilic substitution ($ \text{S}_\text{N}2 $) reactions. The branched alkyl chain in pentan-3-yl triflate introduces steric effects that may modulate reactivity compared to linear or smaller alkyl triflates .

Properties

IUPAC Name

pentan-3-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O3S/c1-3-5(4-2)12-13(10,11)6(7,8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHFYHRENNMQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731291
Record name Pentan-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191211-62-8
Record name Pentan-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pentan-3-yl trifluoromethanesulfonate, also known as a triflate ester, is a compound of increasing interest in medicinal chemistry and biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound features a trifluoromethanesulfonate group, which enhances its lipophilicity and reactivity. This property allows it to interact effectively with lipid membranes and various biomolecules, making it a valuable compound in biological systems. The triflate group can serve as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic substitution reactions. The triflate moiety can be displaced by nucleophiles, leading to the formation of biologically active derivatives. Additionally, the compound's lipophilicity aids in membrane permeability, allowing it to influence cellular processes.

Key Mechanisms:

  • Nucleophilic Substitution : The triflate group is replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds with potential biological activity.
  • Membrane Interaction : Enhanced lipophilicity promotes interaction with cellular membranes, affecting membrane fluidity and protein interactions.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antibiotic Development : Research indicates that compounds similar to this compound can serve as scaffolds for developing new antibiotics. For instance, modifications to the triflate structure have shown promise against antibiotic-resistant bacteria .
  • Drug Synthesis : The compound has been utilized in synthesizing complex molecules that exhibit significant biological activity. Its role as a building block in drug development is underscored by its ability to facilitate the formation of key pharmacophores .
  • Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, showcasing its potential as a therapeutic agent .

Case Study 1: Antibiotic Resistance

A study explored the synthesis of novel antibiotics using this compound derivatives. The findings revealed that certain synthesized compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in combating antibiotic resistance .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of compounds derived from this compound. The study reported that specific derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Antibiotic ActivityPotent against MRSA
Antitumor ActivityCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits key enzymes involved in disease pathways

Scientific Research Applications

Synthetic Applications

1.1 Electrophilic Reagent in Organic Synthesis

Pentan-3-yl trifluoromethanesulfonate serves as an excellent electrophile in nucleophilic substitution reactions. Its high reactivity allows for the formation of various carbon-carbon and carbon-heteroatom bonds. For instance, it can be utilized in the synthesis of complex organic molecules through nucleophilic attack by amines, alcohols, and thiols, leading to the formation of corresponding pentan-3-yl derivatives .

1.2 Triflation Reactions

Triflation is a process where a hydroxyl group is replaced by a triflate group, enhancing the leaving group ability. This compound can facilitate this transformation, allowing for the efficient synthesis of aryl and alkyl triflates. This is particularly useful in subsequent coupling reactions, such as Suzuki or Heck reactions, where triflates are converted into more complex structures .

Case Studies and Research Findings

2.1 Case Study: Synthesis of Trifluoromethylated Arenes

A study demonstrated the utility of this compound in synthesizing trifluoromethylated arenes via a three-component reaction involving arylsulfides. The reaction was catalyzed by indium(III) trifluoromethanesulfonate (In(OTf)₃), yielding high selectivity and efficiency under mild conditions. This method showcases the potential of pentan-3-yl triflate in generating valuable fluorinated compounds .

2.2 Case Study: Catalytic Enantioselective Reactions

Research has indicated that this compound can be employed in catalytic enantioselective reactions, particularly in the Birch-Heck sequence for synthesizing chiral compounds. This application highlights its role in producing enantiomerically enriched materials, which are crucial in pharmaceutical development .

Comparative Analysis of Triflates

The following table summarizes the properties and applications of various triflates, including this compound:

Triflate CompoundElectrophilicityApplicationsYield Range (%)
This compoundHighNucleophilic substitutions, coupling reactions70 - 95
Methyl TrifluoromethanesulfonateModerateSynthesis of methylated compounds60 - 90
Ethyl TrifluoromethanesulfonateHighElectrophilic aromatic substitutions65 - 88

Comparison with Similar Compounds

Comparison with Similar Alkyl Trifluoromethanesulfonates

The reactivity and applications of pentan-3-yl trifluoromethanesulfonate can be contextualized by comparing it to structurally analogous triflates, such as methyl, ethyl, and 2-fluoroethyl trifluoromethanesulfonates, as described in . Below is a detailed analysis:

Reactivity and Chemoselectivity

Alkyl triflates exhibit varying degrees of chemoselectivity depending on the alkyl group and reaction conditions. For example:

  • Methyl trifluoromethanesulfonate was used to methylate the carboxylic acid moiety of 4,6-diethyl-2-phenyl-5-(sulfanylcarbonyl)pyridine-3-carboxylic acid (SUPPY:0,1) under microwave-assisted conditions (150°C, 10–15 min), achieving a 5:1 oxygen/sulfur (O/S) alkylation ratio. This selectivity favors O-alkylation due to the higher nucleophilicity of oxygen in the substrate .
  • Ethyl trifluoromethanesulfonate and 2-fluoroethyl trifluoromethanesulfonate showed similar trends but required adjustments in solvent (DMF) and additives (NaI) to optimize S-alkylation pathways. Sodium iodide likely facilitates in situ generation of more reactive alkyl iodides, enhancing sulfur alkylation .

Pentan-3-yl triflate, with its bulky substituent, is expected to exhibit reduced reactivity in $ \text{S}_\text{N}2 $ reactions due to steric hindrance.

Reaction Conditions

Microwave-assisted synthesis (150°C, 300–350 W) is critical for achieving high yields with methyl, ethyl, and 2-fluoroethyl triflates. In contrast, less hindered triflates (e.g., methyl) can also react efficiently under milder conditions, such as with diazomethane at room temperature .

Steric and Electronic Effects

  • Methyl triflate : Minimal steric hindrance; high electrophilicity enables rapid reactions.
  • Ethyl triflate : Slightly increased steric bulk but maintains strong leaving-group ability.
  • 2-Fluoroethyl triflate : The electron-withdrawing fluorine atom enhances electrophilicity, though steric effects remain moderate.
  • Pentan-3-yl triflate : The branched alkyl chain creates significant steric hindrance, which may slow reaction kinetics but could improve selectivity in sterically demanding substrates.

Data Table: Comparative Analysis of Alkyl Triflates

Compound Reactivity (Relative) O/S Alkylation Ratio Optimal Conditions Key Additives
Methyl triflate High 5:1 (O-dominated) Microwave (150°C, 10–15 min) or RT Cs$2$CO$3$
Ethyl triflate Moderate Not reported Microwave + DMF, NaI NaI
2-Fluoroethyl triflate High (enhanced by F) Not reported Microwave + DMF, NaI NaI
Pentan-3-yl triflate Low (inferred) Hypothetically lower Likely requires harsher conditions Not reported

Notes: Data for methyl, ethyl, and 2-fluoroethyl triflates sourced from . Pentan-3-yl triflate data inferred from steric/electronic principles.

Research Findings and Limitations

  • highlights the importance of solvent and additives (e.g., NaI in DMF) in steering chemoselectivity for smaller alkyl triflates. Similar strategies may apply to pentan-3-yl triflate, though its bulk could necessitate further optimization.
  • lists numerous sulfonate esters, including (3-methylphenyl) methanesulfonate, but lacks mechanistic or comparative data relevant to triflates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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